Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate
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Overview
Description
Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of oxazolo[4,5-C]pyridines. This compound is characterized by its unique structure, which includes a fused oxazole and pyridine ring system. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolo[4,5-C]pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolo[4,5-C]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride: This compound shares a similar fused ring structure but includes a thiazole ring instead of an oxazole ring.
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Another related compound with a triazole ring fused to the pyridine ring.
Uniqueness
Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate is unique due to its specific oxazole-pyridine fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-12-8(11)7-10-5-4-9-3-2-6(5)13-7/h9H,2-4H2,1H3 |
InChI Key |
RRYIFBBHIAAHKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)CCNC2 |
Origin of Product |
United States |
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